molecular formula C18H20FN3O2 B2473277 2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2320380-88-7

2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No. B2473277
CAS RN: 2320380-88-7
M. Wt: 329.375
InChI Key: MHMGJZFYEDQRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridazinone derivative, and its unique chemical structure makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Pharmacological Applications

Antipsychotic Potential : Research on conformationally restricted butyrophenones, including compounds with benzoylpiperidine moieties, indicates their effectiveness as antipsychotic agents. These compounds exhibit selective affinity for serotonin receptors (5-HT(2A), 5-HT(2B), 5-HT(2C)) and dopamine receptors (D(1), D(2), D(4)), suggesting their potential utility in treating psychiatric disorders (Raviña et al., 2000).

Serotonin and Dopamine Receptor Antagonism : Synthesis and evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with benzoylpiperidine groups have shown potent 5-HT2 antagonist activity, highlighting their potential in modulating serotonin and dopamine-mediated biological processes (Watanabe et al., 1992).

Molecular and Structural Analysis

Crystal Structure and Intermolecular Interactions : The analysis of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including the 3-fluorobenzoyl analog, has provided insights into their molecular structures and the significance of hydrogen bonding in their three-dimensional assembly, which could be relevant for designing compounds with specific molecular interactions (Mahesha et al., 2019).

Conformational Analysis : Studies on compounds like {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine have explored the conformational dynamics and solid-state structures through crystallography and NMR, offering a pathway for understanding the relationship between structure and activity (Ribet et al., 2005).

Material Science Applications

Corrosion Inhibition : Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have predicted their efficacy as corrosion inhibitors for metals such as iron, demonstrating the utility of such compounds in materials science applications (Kaya et al., 2016).

properties

IUPAC Name

2-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13-6-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-4-2-3-5-16(15)19/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMGJZFYEDQRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

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